molecular formula C36H22N4 B1601667 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline CAS No. 796847-41-1

3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline

Cat. No. B1601667
CAS RN: 796847-41-1
M. Wt: 510.6 g/mol
InChI Key: KDAGMMCQENYLIS-UHFFFAOYSA-N
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Description

Carbazole derivatives are a class of compounds that have been widely studied due to their interesting properties . They are often used in the field of organic light-emitting diodes (OLEDs) and other electronic devices .


Synthesis Analysis

The synthesis of similar compounds often involves the integration of a typical moiety with a conventional host . For example, a new AIEgen of TPP-mCP was designed and synthesized by integrating a typical AIE moiety of tetraphenylpyrazine (TPP) with a conventional host of 1,3-di(9H-carbazol-9-yl)benzene (mCP) .


Molecular Structure Analysis

The molecular structure of these compounds often includes a central biphenyl with two carbazole units . The meta-linkage in these compounds limits conjugation to the central biphenyl, preventing excimer formation and thus resulting in a higher triplet energy .


Chemical Reactions Analysis

The chemical reactions involving these compounds are often related to their use in electronic devices . For example, in the fabrication of OLEDs, these compounds can be used to form exciplexes with electron acceptors .


Physical And Chemical Properties Analysis

These compounds exhibit better thermal and conformational stability, carrier capacity, and higher emission efficiency in the film state than other compounds . They also have a high triplet energy .

Scientific Research Applications

  • Aggregation-Induced Phosphorescent Emission (AIPE) and Organic Vapor Sensing : A cationic iridium(III) complex with 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline showed AIPE activity in the solid state, high photoluminescent quantum yield, good film-forming ability, and thermal stability. It has potential applications in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012).

  • Photoluminescence Quantum Yields (PLQYs) Improvement : Another study reported that functionalizing cationic Ir(III) complexes with this compound led to a significant improvement in PLQYs. This is attributed to reduced intermolecular interactions, indicating potential for use in light-emitting electrochemical cells (Shan et al., 2012).

  • Electrochemical and Spectroscopic Characterization : Research on derivatives of this compound, including electrochemical properties, highlighted their potential in various applications due to unique electronic and structural features (Nycz et al., 2019).

  • Lead Ion Detection : A study used a this compound-based compound to modify glassy carbon electrodes, demonstrating high sensitivity and selectivity for detecting lead ions in water samples (Changyin et al., 2015).

  • Phosphorescent OLEDs : A novel molecule containing this compound was synthesized for use in organic light-emitting devices (OLEDs), showing a maximum luminance of 7000 cd/m^2 (Ge et al., 2008).

Mechanism of Action

The mechanism of action of these compounds in electronic devices often involves the use of their aggregation-induced emission (AIE) properties . They are non- or weakly emissive when molecularly dispersed but become highly emissive when aggregated .

Future Directions

The future directions in the research of these compounds could involve the design of more effective hosts by decorating conventional ones with AIE units . This could potentially promote the development of OLEDs . Another direction could be the development of small molecules for solution-processable OLEDs .

properties

IUPAC Name

3,8-di(carbazol-9-yl)-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N4/c1-5-13-31-27(9-1)28-10-2-6-14-32(28)39(31)25-19-23-17-18-24-20-26(22-38-36(24)35(23)37-21-25)40-33-15-7-3-11-29(33)30-12-4-8-16-34(30)40/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAGMMCQENYLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CN=C5C(=C4)C=CC6=CC(=CN=C65)N7C8=CC=CC=C8C9=CC=CC=C97
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478539
Record name 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

796847-41-1
Record name 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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